2-(2-Amino-4-chlorophenyl)acetic acid 2-(2-Amino-4-chlorophenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 177985-31-8
VCID: VC21302656
InChI: InChI=1S/C8H8ClNO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3,10H2,(H,11,12)
SMILES: C1=CC(=C(C=C1Cl)N)CC(=O)O
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol

2-(2-Amino-4-chlorophenyl)acetic acid

CAS No.: 177985-31-8

Cat. No.: VC21302656

Molecular Formula: C8H8ClNO2

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Amino-4-chlorophenyl)acetic acid - 177985-31-8

Specification

CAS No. 177985-31-8
Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
IUPAC Name 2-(2-amino-4-chlorophenyl)acetic acid
Standard InChI InChI=1S/C8H8ClNO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3,10H2,(H,11,12)
Standard InChI Key ZQCSZENEUSNHTF-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)N)CC(=O)O
Canonical SMILES C1=CC(=C(C=C1Cl)N)CC(=O)O

Introduction

Chemical Structure and Properties

Molecular Identity

2-(2-Amino-4-chlorophenyl)acetic acid differs structurally from the more commonly studied 2-Amino-2-(4-chlorophenyl)acetic acid. The key distinction lies in the position of the amino group: in the former, the amino group is attached to the phenyl ring at the ortho position, while in the latter, it is directly attached to the alpha carbon of the acetic acid moiety.

Physical and Chemical Properties

The physical and chemical properties of 2-(2-Amino-4-chlorophenyl)acetic acid can be inferred based on its structural features:

PropertyValueNotes
Molecular FormulaC8H8ClNO2Same as its isomer but with different arrangement
Molecular WeightApproximately 185.61 g/molCalculated based on atomic weights
Physical StateLikely crystalline solidBased on similar aromatic carboxylic acids
SolubilityLikely soluble in polar organic solvents; limited water solubilityDue to both polar and nonpolar moieties
pKa (COOH)Approximately 4-5Typical for phenylacetic acids
pKa (NH2)Approximately 2-3Likely modified by proximity to aromatic ring
Melting PointEstimated 180-220°CBased on similar compounds

The compound contains both acidic (carboxylic acid) and basic (amine) functional groups, giving it amphoteric properties that would influence its behavior in different pH environments.

Synthetic Pathways

Reduction of Corresponding Nitrile

One potential route involves the hydrolysis of 2-(2-amino-4-chlorophenyl)acetonitrile:

  • Starting with 2-amino-4-chlorobenzonitrile

  • Formation of cyanomethyl intermediate via appropriate alkylation

  • Controlled hydrolysis of the nitrile group to yield the carboxylic acid

Modified Strecker Synthesis

A modified approach to the traditional Strecker synthesis might be applicable:

  • Formation of an appropriate imine from 2-amino-4-chlorobenzaldehyde

  • Cyanide addition to form an α-aminonitrile intermediate

  • Hydrolysis of the nitrile group to yield the target compound

Reaction Considerations

The synthesis of 2-(2-Amino-4-chlorophenyl)acetic acid requires careful consideration of several factors:

  • Protection of the amino group may be necessary during certain reaction steps to prevent unwanted side reactions

  • The presence of the chlorine atom provides an opportunity for further functionalization through cross-coupling reactions

  • Purification techniques would likely include recrystallization and/or chromatographic methods

Structural Analysis and Confirmation

Spectroscopic Characterization

The structural confirmation of 2-(2-Amino-4-chlorophenyl)acetic acid would typically involve several spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in 1H NMR (in DMSO-d6):

  • Aromatic protons: complex pattern between δ 6.5-7.5 ppm

  • Methylene protons: singlet at approximately δ 3.5-3.7 ppm

  • Amino protons: broad singlet at approximately δ 5.0-5.5 ppm

  • Carboxylic acid proton: broad singlet at approximately δ 12.0-13.0 ppm

Infrared (IR) Spectroscopy

Expected characteristic bands:

  • O-H stretching (carboxylic acid): 3200-2800 cm-1

  • N-H stretching (amine): 3500-3300 cm-1

  • C=O stretching (carboxylic acid): 1700-1725 cm-1

  • C-Cl stretching: 750-700 cm-1

X-ray Crystallography

X-ray crystallography would provide definitive structural confirmation, revealing:

  • Bond angles and lengths

  • Spatial orientation of the amino and chloro substituents

  • Potential hydrogen bonding patterns in the crystal lattice

Biological Activity and Applications

Enzyme Inhibition

The compound's structural similarity to phenylalanine and other amino acid derivatives suggests it may interact with enzymes involved in amino acid metabolism or neurotransmitter pathways.

Receptor Interactions

The presence of both amino and carboxyl groups could facilitate binding to various receptors, potentially affecting neural signaling pathways.

Synthetic Applications

As a functionalized building block, 2-(2-Amino-4-chlorophenyl)acetic acid could serve valuable roles in organic synthesis:

  • Precursor for peptidomimetics

  • Building block for heterocyclic compounds

  • Starting material for pharmaceutically relevant molecules

Structure-Activity Relationships

Influence of Substituent Positioning

The positioning of the amino group at the ortho position relative to the acetic acid side chain creates a unique spatial arrangement that distinguishes this compound from its isomers.

Comparison with Related Compounds

When compared to its isomeric counterpart, 2-Amino-2-(4-chlorophenyl)acetic acid, several key differences emerge:

Feature2-(2-Amino-4-chlorophenyl)acetic acid2-Amino-2-(4-chlorophenyl)acetic acid
Amino Group PositionOn the aromatic ring (ortho)On the alpha carbon of acetic acid
Chiral CenterAbsentPresent (alpha carbon)
Conformational FlexibilityLower (potential internal H-bonding)Higher
Predicted Biological ActivityPotentially different receptor interactionsKnown metabotropic glutamate receptor activity

These structural differences would likely result in distinct pharmacological profiles and chemical reactivities.

Research Gaps and Future Directions

Synthesis Optimization

Further research is needed to develop efficient and scalable synthetic routes for 2-(2-Amino-4-chlorophenyl)acetic acid, particularly methods that:

  • Minimize the use of protecting groups

  • Operate under mild conditions

  • Provide high yields and purity

Biological Evaluation

Comprehensive screening of 2-(2-Amino-4-chlorophenyl)acetic acid for various biological activities would be valuable, including:

  • Neuropharmacological effects

  • Antimicrobial properties

  • Enzyme inhibition profiles

  • Potential as a building block for drug discovery

Computational Studies

Computational modeling could provide insights into:

  • Preferred conformations in solution

  • Binding modes with potential biological targets

  • Reaction mechanisms and transition states during synthesis

Analytical Methods and Detection

Chromatographic Techniques

High-performance liquid chromatography (HPLC) methods for the analysis of 2-(2-Amino-4-chlorophenyl)acetic acid would likely include:

ParameterRecommended Conditions
ColumnC18, 150 × 4.6 mm, 5 μm
Mobile PhaseAcetonitrile/water gradient with 0.1% formic acid
DetectionUV at 254 nm
Flow Rate1.0 mL/min
Sample PreparationDissolution in appropriate solvent (methanol or acetonitrile)

Mass Spectrometry

Mass spectrometric analysis would likely reveal:

  • Molecular ion peak at m/z 186 [M+H]+

  • Characteristic fragmentation patterns, including loss of carboxyl group (m/z 141) and cleavage of the methylene linkage

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